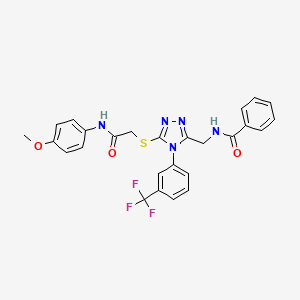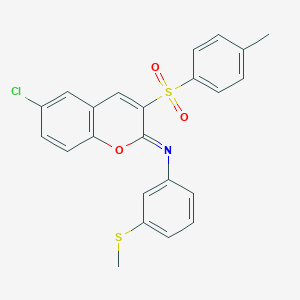
2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known as 2-AQ, is a novel synthetic compound with potential applications in the field of scientific research. 2-AQ has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use in lab experiments to study the mechanisms of action of certain drugs.
Scientific Research Applications
Synthesis and Chemical Reactions
Quinazoline derivatives, including those similar to 2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, have been synthesized through various chemical reactions. For instance, the synthesis of tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety involves Michael addition reactions and subsequent transformations to produce derivatives with potential biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009). Similarly, the preparation of 5,6-dimethoxyquinazolin-2(1H)-ones through different synthetic routes highlights the versatility and reactivity of quinazoline frameworks (Press et al., 1986).
Potential Applications
Quinazoline derivatives have been explored for various potential applications, primarily due to their interesting chemical properties and biological activities. Some studies focus on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities, indicating the potential use of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011). Additionally, quinazoline compounds have been synthesized via a one-pot, three-component reaction, showcasing their applicability in efficient synthetic methodologies (Niknam, Jafarpour, & Niknam, 2011).
properties
IUPAC Name |
2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-10-3-4-11(15(7-10)22-2)9-5-13-12(14(20)6-9)8-18-16(17)19-13/h3-4,7-9H,5-6H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRAJHDCVWGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)


![1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2897433.png)



![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)